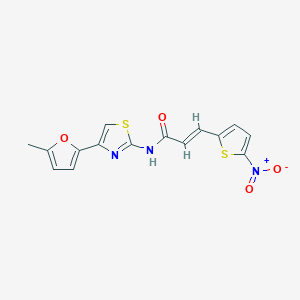
1-(2-chloro-6-fluorobenzyl)-4-phenylpyrazine-2,3(1H,4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chloro-6-fluorobenzyl)-4-phenylpyrazine-2,3(1H,4H)-dione, also known as CFPPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. CFPPD is a pyrazine derivative that exhibits interesting biological properties, making it a promising candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Metabolic Profile Study
A study focused on the metabolic profile of a related compound, PT-31, which is a synthetic α2-adrenergic agonist potentially used as an adjuvant drug to treat chronic pain. This research highlights the significance of understanding the metabolism of such compounds to estimate their impact on efficacy, safety, and elimination. The study discovered multiple metabolites, providing valuable insights for pharmacokinetics studies (Cardoso et al., 2019).
Chemical Synthesis and Reactions
The reactivity and synthesis of chloropyrazines, which are structurally related to the target compound, were explored. This includes nucleophilic substitution reactions, revealing insights into the chemical behavior and potential synthetic pathways that could be applicable to 1-(2-chloro-6-fluorobenzyl)-4-phenylpyrazine-2,3(1H,4H)-dione derivatives (Cheeseman & Godwin, 1971).
Intermolecular Interactions
Research into 1,2,4-triazole derivatives, which share similarities in heterocyclic chemistry with the compound of interest, provided insights into the types of intermolecular interactions that can be expected. These interactions include hydrogen bonding and lp⋯π interactions, essential for understanding the compound's potential biological activity and crystalline properties (Shukla et al., 2014).
Radiolabeling for Biological Studies
The synthesis of radiolabeled compounds for biological studies, such as the potent nonpeptide CCR1 antagonist [18F]4, demonstrates the application of related chemistry in developing diagnostic and therapeutic agents. This research outlines a module-assisted synthesis, contributing to the field of medicinal chemistry and drug development (Mäding et al., 2006).
Electron Delocalization in N-Heterocyclic Carbene Precursors
Investigations into the stability and structure of N-heterocyclic carbene precursors with imidazolidine-4,5-dione skeletons offer a theoretical foundation for understanding electron delocalization in such compounds. This study is crucial for designing new materials and pharmaceuticals with enhanced properties (Hobbs et al., 2010).
Eigenschaften
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-4-phenylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2/c18-14-7-4-8-15(19)13(14)11-20-9-10-21(17(23)16(20)22)12-5-2-1-3-6-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVDXOMUDOSHSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-6-fluorobenzyl)-4-phenylpyrazine-2,3(1H,4H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate](/img/structure/B2813990.png)
![N-(4-fluorophenyl)-2-(3-hydroxypropyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2813991.png)
![1-((2-chloro-6-fluorobenzyl)thio)-4-isopentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2813992.png)



![2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2814002.png)

![8-(4-chlorophenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2814004.png)

![4-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B2814008.png)